N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine
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Overview
Description
N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C10H10N2O3 It is known for its unique structure, which includes a nitrophenyl group and a butenylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine typically involves the reaction of 4-(2-nitrophenyl)but-3-en-2-one with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality of the final product. Industrial production may also involve additional purification steps to remove any impurities and to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amino derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine include:
- 4-(2-Nitrophenyl)but-3-en-2-one
- N-[3-Methyl-4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
61631-76-3 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-[4-(2-nitrophenyl)but-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H10N2O3/c1-8(11-13)6-7-9-4-2-3-5-10(9)12(14)15/h2-7,13H,1H3 |
InChI Key |
MQEUQZVDRKRVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C=CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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